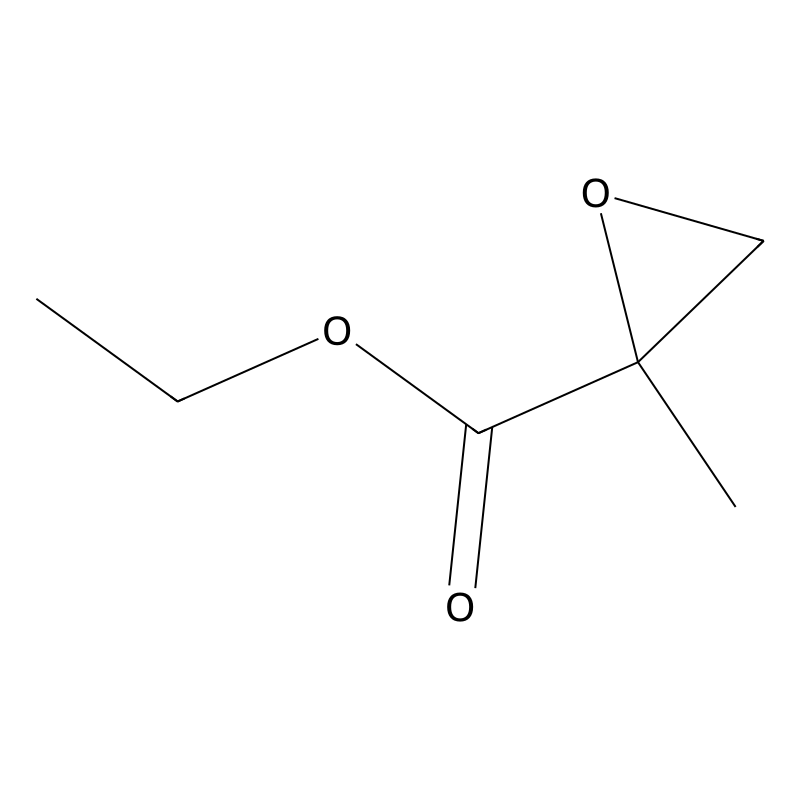

Ethyl 2-methyloxirane-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-methyloxirane-2-carboxylate is an organic compound characterized by its unique epoxide structure, which consists of a three-membered cyclic ether. The molecular formula of this compound is C₆H₁₀O₃, and its molecular weight is approximately 130.142 g/mol. The compound features a carboxylate group, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. Ethyl 2-methyloxirane-2-carboxylate is also known for its potential as a precursor in the synthesis of more complex molecules due to the presence of both the epoxide and carboxylate functionalities .

- Ring Opening Reactions:

- Acid-Catalyzed: The epoxide ring can be opened in the presence of acids, leading to the formation of diols. This reaction typically involves nucleophilic attack at one of the carbons in the epoxide ring, resulting in a trans-1,2-diol .

- Base-Catalyzed: Under basic conditions, nucleophiles can attack the less hindered carbon atom of the epoxide, leading to the formation of alcohols or other derivatives .

- Reactions with Nucleophiles: The compound can react with various nucleophiles (e.g., amines) to form substituted products, expanding its utility in synthetic chemistry.

- Esterification: The carboxylate group can undergo esterification reactions, allowing for the formation of various esters that may have different properties or biological activities.

Ethyl 2-methyloxirane-2-carboxylate can be synthesized through several methods:

- Epoxidation of Unsaturated Carboxylic Acids: This method involves reacting an unsaturated carboxylic acid with peracids or other oxidizing agents to form the epoxide .

- Direct Esterification: The compound can be synthesized by reacting ethylene oxide with carboxylic acids in the presence of acid catalysts.

- Ring Closure Reactions: Another approach involves cyclizing a precursor compound that contains both an alcohol and a carboxylic acid group under acidic or basic conditions to form the desired epoxide structure.

Ethyl 2-methyloxirane-2-carboxylate finds applications in several areas:

- Synthetic Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Pharmaceuticals: Given its structural characteristics, it may be explored for potential use in drug development.

- Polymer Chemistry: The compound could be used to produce polymers with specific properties through cross-linking reactions involving its epoxide functionality.

Several compounds share structural similarities with ethyl 2-methyloxirane-2-carboxylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl glycidate | Epoxide | Commonly used as a reagent in organic synthesis |

| Propylene oxide | Epoxide | Industrially significant for producing polyols |

| Glycidol | Epoxide | Known for its use in polymer production |

| Ethylene glycol | Diol | Used extensively in antifreeze and plastics |

| 3,4-MDP-2-P methyl glycidic acid ester | Epoxide | Precursor for illicit drug synthesis |

Ethyl 2-methyloxirane-2-carboxylate is unique due to its specific combination of an epoxide structure with a carboxylate group, which may confer distinct reactivity patterns compared to these similar compounds .